4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide
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Overview
Description
4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound featuring a thiazolidine ring, sulfonamide groups, and pentyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the thiazolidine ring and subsequent sulfonylation. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiol with an α-haloamide under basic conditions.
Coupling Reactions: The final step involves coupling the thiazolidine derivative with the appropriate benzene sulfonamide derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Pentylbenzene: A simpler compound with a pentyl group attached to a benzene ring.
Uniqueness
4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its combination of a thiazolidine ring and sulfonamide groups, which confer specific chemical and biological properties not found in simpler compounds like pentylbenzene .
This detailed article provides a comprehensive overview of 4-PENTYL-N-[(2Z)-3-(4-PENTYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H34N2O4S3 |
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Molecular Weight |
522.7 g/mol |
IUPAC Name |
(NZ)-4-pentyl-N-[3-(4-pentylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H34N2O4S3/c1-3-5-7-9-21-11-15-23(16-12-21)33(28,29)26-25-27(19-20-32-25)34(30,31)24-17-13-22(14-18-24)10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3/b26-25- |
InChI Key |
ZYDGARAPYUZVQR-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)CCCCC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
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